
(1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid: is an organoboron compound that features a pyrazole ring substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via alkylation of the pyrazole ring using ethyl vinyl ether in the presence of a strong base such as sodium hydride.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the ethoxyethyl-substituted pyrazole with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives.
Reduction: The compound can be reduced to form various reduced pyrazole derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules.
Industry
In the industrial sector, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form new carbon-carbon bonds. This process is facilitated by the stability of the boronic acid group and the reactivity of the pyrazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(1-ethoxyethyl)-1H-pyrazol-4-yl]boronic acid
- [1-(1-ethoxyethyl)-1H-pyrazol-3-yl]boronic acid
- [1-(1-ethoxyethyl)-1H-pyrazol-2-yl]boronic acid
Uniqueness
Compared to similar compounds, [1-(1-ethoxyethyl)-1H-pyrazol-5-yl]boronic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications where other boronic acids may not perform as effectively.
Eigenschaften
Molekularformel |
C7H13BN2O3 |
|---|---|
Molekulargewicht |
184.00 g/mol |
IUPAC-Name |
[2-(1-ethoxyethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-7(8(11)12)4-5-9-10/h4-6,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
COTDNABMFGJTTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=NN1C(C)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


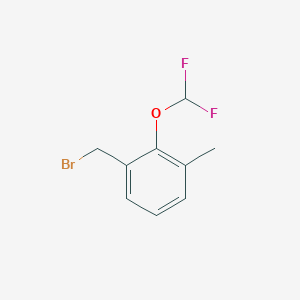
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
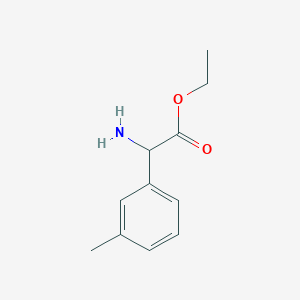

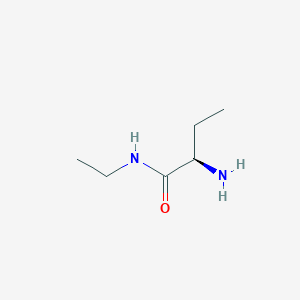
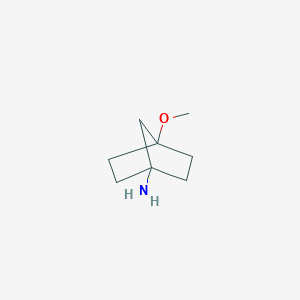
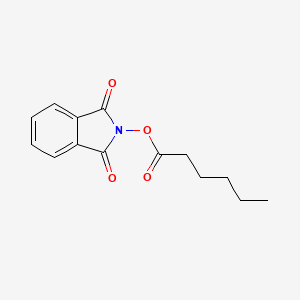
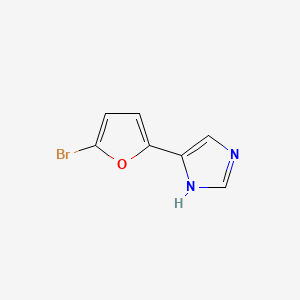

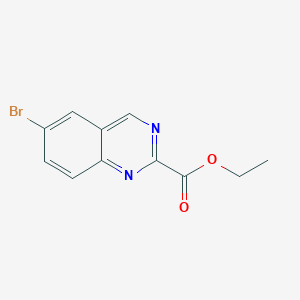
![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

